molecular formula C26H18N2O5 B387779 4-[(Z)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL NAPHTHALENE-1-CARBOXYLATE

4-[(Z)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL NAPHTHALENE-1-CARBOXYLATE

Cat. No.: B387779
M. Wt: 438.4g/mol
InChI Key: CQMIZIRLIGTRRO-DICXZTSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Z)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL NAPHTHALENE-1-CARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a hydrazone linkage, and a naphthoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL NAPHTHALENE-1-CARBOXYLATE typically involves the following steps:

    Formation of the hydrazone linkage: This step involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with hydrazine to form the hydrazone intermediate.

    Condensation reaction: The hydrazone intermediate is then reacted with 4-formylphenyl 1-naphthoate under acidic or basic conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL NAPHTHALENE-1-CARBOXYLATE can undergo various chemical reactions, including:

  • Oxidation

Properties

Molecular Formula

C26H18N2O5

Molecular Weight

438.4g/mol

IUPAC Name

[4-[(Z)-(1,3-benzodioxole-5-carbonylhydrazinylidene)methyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C26H18N2O5/c29-25(19-10-13-23-24(14-19)32-16-31-23)28-27-15-17-8-11-20(12-9-17)33-26(30)22-7-3-5-18-4-1-2-6-21(18)22/h1-15H,16H2,(H,28,29)/b27-15-

InChI Key

CQMIZIRLIGTRRO-DICXZTSXSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC5=CC=CC=C54

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C\C3=CC=C(C=C3)OC(=O)C4=CC=CC5=CC=CC=C54

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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